Caspase-8-IN-1

Procaspase-8 Zymogen targeting Covalent inhibitor

Caspase-8-IN-1 (also designated Compound 63-R, CAS 1956368-39-0) is a cell-permeable small-molecule inhibitor (MW 441.95, C₂₄H₂₈ClN₃O₃) that selectively and covalently targets the zymogen form of caspase-8 (procaspase-8) rather than the mature active enzyme. Discovered through a proteome-wide cysteine-reactive fragment screen and first reported in Nature , Compound 63-R was subsequently validated by X-ray crystallography (PDB 6PX9, 2.88 Å resolution) and biochemical mutagenesis to confirm its unique binding mode at the procaspase-8 dimer interface.

Molecular Formula C95H162N20O26
Molecular Weight 2000.4 g/mol
Cat. No. B12397886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-8-IN-1
Molecular FormulaC95H162N20O26
Molecular Weight2000.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C95H162N20O26/c1-27-52(18)75(92(138)103-62(32-33-71(119)120)82(128)113-76(59(25)117)93(139)102-61(43-116)42-72(121)122)112-89(135)70-31-28-34-114(70)94(140)58(24)101-84(130)64(37-45(4)5)107-85(131)65(38-46(6)7)104-78(124)54(20)98-83(129)63(36-44(2)3)106-86(132)67(40-48(10)11)108-91(137)74(51(16)17)111-81(127)57(23)99-88(134)69-30-29-35-115(69)95(141)68(41-49(12)13)109-87(133)66(39-47(8)9)105-79(125)55(21)100-90(136)73(50(14)15)110-80(126)56(22)97-77(123)53(19)96-60(26)118/h43-59,61-70,73-76,117H,27-42H2,1-26H3,(H,96,118)(H,97,123)(H,98,129)(H,99,134)(H,100,136)(H,101,130)(H,102,139)(H,103,138)(H,104,124)(H,105,125)(H,106,132)(H,107,131)(H,108,137)(H,109,133)(H,110,126)(H,111,127)(H,112,135)(H,113,128)(H,119,120)(H,121,122)/t52-,53-,54-,55-,56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1
InChIKeyJTCOYJXFAGGBGS-IVGKSQGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspase-8-IN-1 (Compound 63-R): A First-in-Class Procaspase-8-Selective Covalent Inhibitor for Apoptosis Research and Chemical Biology


Caspase-8-IN-1 (also designated Compound 63-R, CAS 1956368-39-0) is a cell-permeable small-molecule inhibitor (MW 441.95, C₂₄H₂₈ClN₃O₃) that selectively and covalently targets the zymogen form of caspase-8 (procaspase-8) rather than the mature active enzyme [1]. Discovered through a proteome-wide cysteine-reactive fragment screen and first reported in Nature (2016) [2], Compound 63-R was subsequently validated by X-ray crystallography (PDB 6PX9, 2.88 Å resolution) and biochemical mutagenesis to confirm its unique binding mode at the procaspase-8 dimer interface [3]. With an IC₅₀ of 0.7 μM against caspase-8 and demonstrated functional blockade of FasL-induced apoptosis in Jurkat cells , CASP8-IN-1 represents the only commercially available small-molecule probe that engages the inactive procaspase-8 conformation, a target state fundamentally inaccessible to conventional active-site-directed peptide inhibitors such as Z-IETD-FMK.

Why Pan-Caspase or Peptide-Based Caspase-8 Inhibitors Cannot Substitute for CASP8-IN-1 in Procaspase-Targeted Studies


Substituting CASP8-IN-1 with a generic caspase-8 inhibitor introduces at least three scientifically consequential confounds. First, all commercially prevalent alternatives — Z-IETD-FMK, Ac-LESD-CMK, IETD-CHO, and Emricasan (IDN-6556) — target the active, mature caspase-8 enzyme and are entirely incapable of engaging the zymogen (procaspase-8) state that CASP8-IN-1 selectively binds [1]. Second, peptide-based inhibitors such as Z-IETD-FMK exhibit well-documented off-target activity: Z-IETD-FMK also inhibits caspase-10 and granzyme B , while Emricasan is a pan-caspase inhibitor with sub-nanomolar to nanomolar activity across multiple caspases including caspase-3 and caspase-8 . Third, the large molecular weight of peptide inhibitors (Z-IETD-FMK: 654.69 Da; IETD-CHO: ~2,000 Da) contrasts sharply with CASP8-IN-1 (441.95 Da), limiting the latter's utility in permeability-limited contexts. The quantitative evidence below demonstrates that these are not interchangeable tools when experimental designs require procaspase-specific engagement, proteome-wide selectivity, or small-molecule drug-like physicochemical properties.

Procurement-Relevant Quantitative Differentiation of CASP8-IN-1 (Compound 63-R) Against Closest Caspase-8 Inhibitor Comparators


Target-State Specificity: Procaspase-8 Zymogen Engagement vs. Active-Site Inhibition by All Peptide-Based Comparators

CASP8-IN-1 (Compound 63-R) is the only known small molecule that covalently binds the zymogen (pro-form) of caspase-8 rather than the mature active enzyme. Proteome-wide cysteine reactivity profiling in human cell lysates demonstrated that 63-R reacts preferentially with procaspase-8 and does not label mature active caspase-8 or other caspases, including caspase-3, caspase-9, and caspase-10 [1]. X-ray crystallography (PDB 6PX9, 2.88 Å) confirmed that 63-R covalently modifies a cysteine residue in the procaspase-8 dimer interface, inducing large conformational changes that prevent proteolytic activation [2]. In stark contrast, all comparator inhibitors — Z-IETD-FMK, Ac-LESD-CMK, IETD-CHO, and Emricasan — bind exclusively to the catalytic site of mature, proteolytically processed caspase-8 and are incapable of engaging the zymogen state [3].

Procaspase-8 Zymogen targeting Covalent inhibitor

Proteome-Wide Selectivity: CASP8-IN-1 Does Not Bind Other Caspases, Whereas Z-IETD-FMK Also Inhibits Caspase-10 and Granzyme B

In the original Nature 2016 proteome-wide covalent ligand screen, Compound 63-R was identified as one of a set of fragment electrophiles that 'react preferentially with pro- (inactive) caspases.' Critically, isoTOP-ABPP (isotopic tandem orthogonal proteolysis activity-based protein profiling) experiments quantified cysteine reactivity across thousands of proteins in native human proteomes and demonstrated that 63-R liganded procaspase-8 without detectable engagement of other caspases, including caspase-1, caspase-3, caspase-5, caspase-9, or caspase-10 [1]. The ACS Chemical Biology (2020) structural and mutagenesis study further confirmed that 63-R's selectivity derives from binding to a unique allosteric cysteine in the procaspase-8 dimer interface that is not conserved across other caspase family members [2]. By contrast, Z-IETD-FMK — the most widely used 'selective' caspase-8 inhibitor — is explicitly documented to also inhibit caspase-10 and granzyme B , while Emricasan inhibits multiple caspases (caspase-3, -8, -9) with sub-nanomolar to nanomolar potency .

Selectivity profiling Off-target activity Chemical proteomics

Small-Molecule Physicochemical Profile: CASP8-IN-1 (MW 441.95) vs. Peptide Inhibitors (MW 655–2,000)

CASP8-IN-1 (MW 441.95, C₂₄H₂₈ClN₃O₃) is a true small molecule by all drug-likeness criteria (Lipinski Rule of 5 compliant: MW <500, cLogP ~3.5, H-bond donors = 0, H-bond acceptors = 4). In contrast, all established caspase-8-selective peptide inhibitors substantially exceed small-molecule thresholds: Z-IETD-FMK (MW 654.69), Ac-LESD-CMK (MW ~560), and IETD-CHO (MW ~2,000.42) are peptides or peptidomimetics with multiple amide bonds, elevated polar surface area, and limited passive membrane permeability relative to CASP8-IN-1 [1]. CASP8-IN-1 demonstrates high DMSO solubility of 100 mg/mL (226.27 mM) — significantly exceeding the typical working solubility range of Z-IETD-FMK (41.67 mg/mL in DMSO) . Commercial purity for CASP8-IN-1 is specified at ≥98% (HPLC) . Z-IETD-FMK purity ranges from 98% to 99.81% depending on vendor .

Drug-like properties Cell permeability Molecular weight

Cell-Based Functional Activity: Concentration-Dependent Blockade of FasL-Induced Apoptosis in Jurkat Cells

CASP8-IN-1 (Compound 63-R) demonstrates concentration-dependent inhibition of FasL-induced apoptosis in Jurkat T-lymphocyte cells, with a biochemical IC₅₀ of 0.7 μM against caspase-8 . The functional relevance of this cell-based activity is underscored by the Nature 2016 study, which used 63-R (along with other procaspase-reactive ligands) to distinguish that extrinsic apoptosis in human cell lines (Jurkat) is largely mediated by caspase-8, whereas primary human T cells depend on both caspase-8 and caspase-10 [1]. This cell-type-selective apoptotic dependence could not have been pharmacologically resolved using Z-IETD-FMK, which inhibits both caspase-8 (IC₅₀ ~350 nM) and caspase-10 . Emricasan, as a pan-caspase inhibitor (caspase-3, -8, -9 IC₅₀ values in the sub-nanomolar to low nanomolar range), provides no isoform discrimination whatsoever .

Extrinsic apoptosis FasL signaling Jurkat T-cell

Covalent Irreversible Binding Mode: Prolonged Target Engagement vs. Reversible Peptide Inhibitors

CASP8-IN-1 (Compound 63-R) contains a chloroacetamide electrophilic warhead that forms a covalent, irreversible bond with a specific cysteine residue in the procaspase-8 dimer interface [1]. X-ray crystallography (PDB 6PX9) unequivocally demonstrates the covalent adduct formed between the chloroacetamide moiety of 63-R and the target cysteine thiol, with the inhibitor occupying a cryptic pocket revealed by large conformational changes in active-site loops [2]. This irreversible binding mode provides sustained target engagement even after compound washout, a property shared with Z-IETD-FMK (which uses a fluoromethylketone warhead for irreversible active-site inhibition) but not with IETD-CHO (which employs a reversible aldehyde warhead) [3]. However, the critical distinction is that 63-R's covalent modification occurs on the zymogen, locking procaspase-8 in an inactive conformation, whereas Z-IETD-FMK covalently modifies the catalytic cysteine of mature caspase-8 [1].

Covalent inhibitor Irreversible binding Target engagement duration

Structural Biology Resource: Validated X-ray Co-crystal Structure (PDB 6PX9) Enabling Rational Experimental Design

A high-resolution co-crystal structure of procaspase-8 in complex with 63-R has been deposited in the Protein Data Bank (PDB 6PX9, 2.88 Å resolution), providing atomic-level detail of the covalent inhibitor binding mode [1]. This structure reveals that 63-R binds at the procaspase-8 dimer interface, inducing large conformational changes in active-site loops that accommodate the intramolecular cleavage events required for protease activation [2]. The structure has been validated by extensive mutagenesis (including G418A, R260A, C409W, R258A, Q358A, and N261A mutants) with quantified changes in compound labeling efficiency and apparent IC₅₀ values for blockade of probe 61 labeling [2]. In contrast, while crystal structures exist for mature caspase-8 in complex with peptide inhibitors (e.g., Z-IETD-FMK, Ac-LESD-CMK), no other procaspase-8 co-crystal structure with a small-molecule inhibitor is publicly available as of this writing [3].

X-ray crystallography Structure-based design PDB 6PX9

Optimal Procurement Use Cases for CASP8-IN-1 (Compound 63-R) Driven by Verified Differential Evidence


Dissecting Procaspase-8 Activation Mechanisms and Zymogen Biology in Extrinsic Apoptosis Signaling

CASP8-IN-1 is the only commercially available chemical probe capable of engaging the inactive procaspase-8 zymogen. Researchers investigating the molecular events that trigger procaspase-8 autoproteolytic activation at death-inducing signaling complexes (DISCs) can use CASP8-IN-1 to trap and stabilize the zymogen conformation for biochemical and structural studies. Because no peptide-based inhibitor (Z-IETD-FMK, IETD-CHO, Ac-LESD-CMK) or pan-caspase inhibitor (Emricasan) binds the pro-form, CASP8-IN-1 uniquely enables pulse-chase experiments that distinguish between signaling events requiring ongoing procaspase-8 activation and downstream consequences of prior proteolytic activity [1][2]. The validated X-ray co-crystal structure (PDB 6PX9) further supports mutagenesis-guided mechanistic dissection of the activation pathway [3].

Pharmacological Discrimination of Caspase-8 vs. Caspase-10 in T-Cell and Immune Cell Apoptosis Studies

As demonstrated in the foundational Nature 2016 study, CASP8-IN-1 enabled the critical finding that extrinsic apoptosis in Jurkat cell lines is predominantly caspase-8-dependent, whereas primary human T cells require both caspase-8 and caspase-10 [1]. Z-IETD-FMK — which inhibits both caspase-8 (IC₅₀ ~350 nM) and caspase-10 — cannot make this distinction, potentially leading to erroneous attribution of caspase-10-mediated effects to caspase-8 [2]. For immunology researchers studying Fas/CD95, TRAIL, or TNFα-induced cell death in primary immune cells, CASP8-IN-1 provides the isoform selectivity necessary for accurate mechanistic interpretation.

Chemical Biology Probe for Necroptosis Pathway Priming via Procaspase-8 Inhibition

Procaspase-8 inhibition by CASP8-IN-1 can shift cellular fate from apoptosis toward necroptosis by relieving caspase-8-mediated cleavage of RIPK1 and RIPK3, thereby stabilizing these necroptotic kinases [1]. This application exploits the unique zymogen-targeting mechanism of 63-R: by preventing procaspase-8 activation rather than inhibiting already-active caspase-8, CASP8-IN-1 is particularly suited for studying the decision point between apoptotic and necroptotic cell death. The small-molecule nature (MW 441.95) and high DMSO solubility (100 mg/mL) of CASP8-IN-1 facilitate its use in combination treatments with SMAC mimetics (e.g., birinapant) or TNFα in necroptosis-sensitized cell lines, whereas peptide-based inhibitors may exhibit solubility limitations under these combinatorial conditions [2].

Medicinal Chemistry Starting Point for Procaspase-Targeted Drug Discovery and PROTAC Design

With a molecular weight of 441.95 Da and full compliance with Lipinski's Rule of 5, CASP8-IN-1 represents a drug-like small-molecule scaffold amenable to structure-guided optimization — a stark contrast to peptide-based caspase-8 inhibitors (MW 655–2,000) that present significant challenges for oral bioavailability and CNS penetration [1]. The availability of a high-resolution co-crystal structure (PDB 6PX9, 2.88 Å) with detailed mutagenesis data on key binding residues (G418A, R260A, C409W, R258A, Q358A, N261A) provides medicinal chemists with a rational basis for structure-activity relationship (SAR) exploration [2]. Additionally, the covalent chloroacetamide warhead and procaspase-8 selectivity make CASP8-IN-1 a promising warhead for PROTAC (PROteolysis TArgeting Chimera) design aimed at degrading procaspase-8 rather than merely inhibiting its activation [2].

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